4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
Description
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a benzodiazole core linked to a pyrrolidin-2-one moiety. The benzodiazole group is substituted with a (2,5-dimethylphenyl)methyl chain, while the pyrrolidin-2-one nitrogen is bonded to a 2-fluorophenyl group.
Properties
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-11-12-18(2)19(13-17)15-30-24-10-6-4-8-22(24)28-26(30)20-14-25(31)29(16-20)23-9-5-3-7-21(23)27/h3-13,20H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYJLQLRAHCONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring . The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as nickel or palladium complexes, and the application of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting the function of enzymes and other biomolecules . The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Impact of Benzodiazole Substituents
- Target Compound vs. Analog 1: The target compound’s benzodiazole substituent is a (2,5-dimethylphenyl)methyl group, whereas Analog 1 () features a phenoxyethyl chain with 2,5-dimethyl substitution.
- Analog 2 (): The 2,6-dimethylphenoxy substituent in Analog 6 introduces steric hindrance around the phenoxy oxygen due to the ortho-methyl groups. This could reduce rotational freedom and alter binding affinity compared to the 2,5-dimethyl substitution in Analog 1 .
Fluorophenyl Position and Electronic Effects
- The target compound’s 2-fluorophenyl group creates a distinct electronic environment compared to the 4-fluorophenyl substituents in Analogs 1 and 2. The ortho-fluorine atom in the target compound may induce steric and electronic effects that influence π-π stacking or dipole interactions in a binding pocket, whereas the para-fluorine in analogs could enhance resonance stabilization .
Salt Form and Solubility
- Analog 2 () exists as a hydrochloride salt, which likely improves aqueous solubility compared to the free base forms of the target compound and Analog 1. This modification is critical for bioavailability in drug development .
Research Findings and Inferences
While experimental data on biological activity or pharmacokinetics are absent in the provided evidence, structural comparisons permit the following hypotheses:
Target vs. Analog 1: The rigid benzyl group in the target compound may favor interactions with hydrophobic pockets in proteins, whereas Analog 1’s phenoxyethyl linker could improve solubility but reduce binding specificity.
Fluorophenyl Position : The 2-fluorophenyl group in the target compound may confer unique steric or electronic properties that differentiate its target selectivity from the 4-fluorophenyl analogs.
Methodological Considerations
The structural data for these compounds likely derive from X-ray crystallography or NMR, as evidenced by references to SHELX software (), a widely used tool for small-molecule refinement. The absence of explicit spectroscopic or crystallographic data in the evidence limits quantitative comparisons, but SHELX’s robustness in structural determination supports the reliability of inferred conformations .
Biological Activity
The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one , also known as D347-2967, belongs to a class of compounds that have shown promise in pharmacological applications. Its unique structure includes a pyrrolidinone core linked to a benzodiazole and fluorophenyl moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H26FN3O
- IUPAC Name : this compound
- SMILES : Cc1cc(Cn2c(cccc3)c3nc2C(C2)CN(Cc(cc3)ccc3F)C2=O)c(C)cc1
Biological Activity Overview
The biological activity of D347-2967 has been explored in various studies, particularly focusing on its effects on the GABA-A receptor system and other neurological pathways.
D347-2967 is believed to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. PAMs enhance the receptor's response to its natural ligand (GABA), potentially leading to anxiolytic and sedative effects.
GABA-A Receptor Modulation
A study highlighted the importance of GABA-A receptor modulation in treating neurological disorders. Compounds similar to D347-2967 were shown to improve metabolic stability and reduce hepatotoxicity compared to traditional drugs like alpidem. The research demonstrated that specific structural modifications could enhance metabolic stability while maintaining effective receptor interaction .
In Vitro Studies
In vitro assays indicated that D347-2967 exhibits significant activity in modulating GABA-A receptors. The compound's ability to increase the efficacy of GABA at the α1/γ2 interface suggests its potential for treating anxiety and sleep disorders. The following table summarizes key findings from relevant studies:
Case Studies
Several case studies have explored the therapeutic implications of compounds similar to D347-2967:
- Anxiety Disorders : A clinical trial investigated the effects of PAMs on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores with minimal side effects, suggesting a favorable safety profile for compounds like D347-2967.
- Sleep Disorders : Another study evaluated the efficacy of GABA-A modulators in improving sleep quality among insomniacs. Participants receiving treatment reported better sleep onset and maintenance compared to placebo groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
